Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. The presence of functional groups such as the ethyl ester, benzyloxy, and bromo substituents contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.
Introduction of the Bromo Group: Bromination of the benzofuran core is achieved using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced via etherification reactions using benzyl alcohol and suitable catalysts.
Esterification: The final step involves esterification to form the ethyl ester group using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Etherification: Benzyl alcohol with catalysts such as sulfuric acid or p-toluenesulfonic acid.
Esterification: Ethyl chloroformate or ethyl alcohol with acid catalysts.
Major Products
Substitution Products: Depending on the nucleophile used, products such as amines, thiols, or other substituted derivatives.
Oxidation Products: Quinones or other oxidized forms.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromo and benzyloxy groups may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
- Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
These compounds share similar structural features but differ in the nature of substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-3-25-21(24)20-13(2)28-17-10-16(22)18(9-15(17)20)26-12-19(23)27-11-14-7-5-4-6-8-14/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHSCVYAKYRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC3=CC=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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